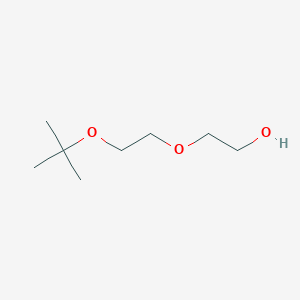

2-(2-t-Butoxyethoxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-8(2,3)11-7-6-10-5-4-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICQWELXXKHZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436617 | |

| Record name | 2-(2-t-butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-09-8 | |

| Record name | 2-(2-t-butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Intramolecular Bonded Parameters:the Bonded Part of the Force Field Governs the Molecule S Geometry and Conformational Flexibility. It Includes Terms for Bond Stretching, Angle Bending, and Torsional Dihedral Rotations.

Bond and Angle Parameters: The equilibrium bond lengths and angles, along with their corresponding force constants, are usually derived from QM geometry optimizations of the molecule or smaller, representative fragments.

Dihedral Parameters: These are the most critical parameters for accurately modeling the flexibility of the dual ethoxy linkage and the orientation of the terminal groups. The torsional potential is determined by performing QM scans of the potential energy surface as a function of the dihedral angle of interest. For example, the O-C-C-O dihedral is crucial for capturing the gauche and trans conformations of the ether backbone. nih.govnih.gov The resulting energy profiles are then used to fit the Fourier series terms that define the dihedral potential in the force field. Researchers have successfully used this approach to refine torsional parameters for glymes and other ethers to better match experimental conformational populations. nih.govnih.govresearchgate.net

Intermolecular Non Bonded Parameters:non Bonded Interactions, Which Include Van Der Waals Forces and Electrostatic Interactions, Dictate How Molecules Interact with Each Other.

Partial Atomic Charges: Electrostatic interactions are modeled using partial charges assigned to each atom. These are typically derived to reproduce the QM electrostatic potential (ESP) surrounding the molecule.

Lennard-Jones Parameters: The van der Waals interactions are commonly described by the Lennard-Jones potential, defined by the well depth (ε) and the collision diameter (σ) for each atom type. These parameters are often optimized by performing a series of MD or MC simulations of the pure liquid and fitting the results to experimental data. nih.govnih.gov Key target properties for fitting include the liquid density and the enthalpy of vaporization over a range of temperatures, as these are highly sensitive to intermolecular forces. nih.govresearchgate.net

Several research efforts have focused on developing transferable force fields for ethers and glycol ethers, which provide a strong foundation for parameterizing 2-(2-t-Butoxyethoxy)ethanol. acs.orgresearchgate.netacs.org For instance, studies have developed transferable united-atom models where a single new ether oxygen atom type was introduced and its Lennard-Jones parameters optimized to achieve accurate predictions for a wide variety of ether-containing molecules. acs.orgresearchgate.net Similarly, all-atom force fields like the CHARMM ether force field have been revised and validated by comparing simulation results with experimental data for model compounds like dimethoxyethane, showing improved representation of the molecular structure and interactions. nih.govnih.govacs.org An AMBER-compatible force field for glymes was developed by fitting to liquid densities and dielectric constants, demonstrating excellent transferability to longer chain ethers. nih.govresearchgate.net

The tables below illustrate the types of parameters that would be defined in a force field for this compound, based on common formats like those used in AMBER/GAFF.

Table 1: Representative Atom Types for this compound This table shows a possible assignment of General Amber Force Field (GAFF) atom types to the atoms in the molecule.

| Atom Description | GAFF Atom Type |

| Carbon, t-butyl, central | c3 |

| Carbon, t-butyl, methyl | ct |

| Hydrogen, t-butyl, methyl | hc |

| Oxygen, ether (t-butyl side) | os |

| Carbon, ethylene (B1197577) (adjacent to ether O) | c3 |

| Hydrogen, ethylene | h1 |

| Oxygen, ether (central) | os |

| Carbon, ethylene (hydroxyl side) | c3 |

| Hydrogen, ethylene | h1 |

| Oxygen, hydroxyl | oh |

| Hydrogen, hydroxyl | ho |

Table 2: Example of Bonded Parameters (Bonds and Angles) This table provides examples of equilibrium values and force constants for bond stretching and angle bending terms.

| Bond Type | K_b (kcal/mol/Ų) | r_eq (Å) | Angle Type | K_θ (kcal/mol/rad²) | θ_eq (°) |

| c3-c3 | 317 | 1.526 | c3-c3-c3 | 59.8 | 109.5 |

| c3-os | 322 | 1.410 | c3-os-c3 | 60.0 | 112.0 |

| c3-oh | 450 | 1.410 | c3-c3-os | 58.5 | 109.5 |

| oh-ho | 553 | 0.960 | c3-c3-oh | 50.0 | 109.5 |

| c3-hc | 340 | 1.090 | c3-oh-ho | 55.0 | 108.5 |

Table 3: Example of Dihedral Angle Parameters Torsional parameters are crucial for chain flexibility. They are defined by a Fourier series.

| Dihedral Type (X-A-B-Y) | V_n (kcal/mol) | γ (degrees) | n (periodicity) |

| h1-c3-c3-os | 0.156 | 0.0 | 3 |

| c3-os-c3-c3 | 1.000 | 180.0 | 2 |

| os-c3-c3-os | 0.250 | 180.0 | 1 |

| os-c3-c3-os | 0.120 | 180.0 | 2 |

| os-c3-c3-os | 0.800 | 0.0 | 3 |

Table 4: Example of Non-Bonded Parameters These parameters define the van der Waals (Lennard-Jones) and electrostatic interactions.

| Atom Type | Charge (e) | σ (Å) | ε (kcal/mol) |

| c3 | 0.05 | 3.3997 | 0.0860 |

| ct | -0.18 | 3.3997 | 0.0860 |

| hc | 0.06 | 2.6495 | 0.0157 |

| os | -0.35 | 3.0290 | 0.1700 |

| oh | -0.65 | 3.0665 | 0.1700 |

| ho | 0.42 | 0.0000 | 0.0000 |

Advanced Analytical Research Methodologies for 2 2 T Butoxyethoxy Ethanol and Its Derivatives

Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of 2-(2-t-butoxyethoxy)ethanol. These methods provide insights into the compound's structure, conformation, and interactions within various environments.

Multidimensional Nuclear Magnetic Resonance (NMR) for Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. researchgate.net For complex mixtures containing this compound and its derivatives, one-dimensional (1D) NMR spectra can suffer from significant signal overlap, making unambiguous assignments challenging. aston.ac.uk Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these complexities.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule.

HSQC spectra correlate protons directly bonded to heteronuclei, typically ¹³C, providing a clear map of C-H connectivities.

HMBC experiments show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the complete carbon skeleton and identifying connections between different functional groups.

In the context of analyzing reaction mixtures from the synthesis of this compound, these techniques can differentiate the target molecule from starting materials, byproducts, and oligomers. nih.gov For instance, the presence and connectivity of the t-butoxy group, the ethoxy linkages, and the terminal hydroxyl group can be unequivocally confirmed. nih.gov

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using multidimensional NMR experiments.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C(CH₃)₃ | 1.19 | 27.5 |

| C (CH₃)₃ | Not Applicable | 72.5 |

| O-CH₂-CH₂-O | 3.48 | 69.5 |

| O-CH₂-CH₂ -O | 3.65 | 70.4 |

| O-CH₂-CH₂-OH | 3.55 | 61.2 |

| O-CH₂-CH₂ -OH | 3.72 | 72.8 |

| OH | Variable | Not Applicable |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. nih.govvu.lt These techniques are complementary and can be used to study the molecule in various states (liquid, solid, or in solution). researchgate.net

FT-IR Spectroscopy is particularly sensitive to polar functional groups and is extensively used to identify the characteristic vibrations of this compound. Key vibrational modes include:

O-H Stretching: A broad band typically in the region of 3400 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.

C-H Stretching: Multiple sharp bands between 2850 and 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

C-O Stretching: Strong absorptions in the 1050-1150 cm⁻¹ region, characteristic of the ether linkages.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing complementary information. It can be particularly useful for studying the carbon backbone of the molecule.

Conformational studies can be performed by analyzing spectral changes as a function of temperature or solvent. researchgate.net For example, shifts in the O-H stretching frequency can provide insights into the extent and nature of intermolecular and intramolecular hydrogen bonding, which influences the molecule's conformation. researchgate.net

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | ~3400 (broad) | Weak |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C-O-C Stretch | 1050-1150 (strong) | 1050-1150 |

| C-C Stretch | 800-1000 | 800-1000 (stronger) |

Data is representative and can vary based on experimental conditions. nih.goviosrjournals.org

Advanced Mass Spectrometry (e.g., HRMS, MS/MS) for Trace Analysis and Degradation Products

Advanced mass spectrometry (MS) techniques are essential for the sensitive detection and identification of this compound, especially at trace levels, and for characterizing its degradation products. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is critical for confirming the identity of this compound and distinguishing it from isobaric interferences in complex samples. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation and analysis of the resulting product ions. nih.gov This technique provides structural information and is highly specific, making it ideal for quantifying the target analyte in complex matrices by minimizing background noise. epa.gov The fragmentation pattern of this compound in MS/MS would be expected to show characteristic losses of the t-butyl group and ethoxy units.

These techniques are particularly valuable for studying the environmental fate and degradation of this compound. For instance, oxidative degradation products could be identified by searching for masses corresponding to the addition of oxygen atoms or the cleavage of ether bonds. nih.gov

| Ion | Calculated Exact Mass | Technique Application |

| [C₈H₁₈O₃ + H]⁺ | 163.1329 | HRMS for identification |

| [C₈H₁₈O₃ + Na]⁺ | 185.1148 | HRMS for identification |

| Fragment Ions | Variable | MS/MS for structural confirmation and quantification |

Chromatographic Separations in Complex Research Matrices

Chromatographic techniques are fundamental for separating this compound from other components in a mixture prior to its detection and quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. iarc.frresearchgate.net Method development typically involves the optimization of several parameters to achieve the desired separation. researchgate.netlcms.cz

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used, where separation is based on hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. Gradient elution, where the mobile phase composition is changed over time, is often necessary to separate compounds with a wide range of polarities.

Detector: Since this compound lacks a strong UV chromophore, detection can be challenging. A universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, derivatization with a UV-active or fluorescent tag can be performed to enhance sensitivity. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and highly sensitive and specific detection. epa.gov

A typical HPLC method for a related compound, 2-butoxyethanol (B58217), might use a C18 column with a water/acetonitrile gradient. iarc.fr Similar conditions could be adapted for this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides separation based on hydrophobicity |

| Mobile Phase A | Water | Polar component of the mobile phase |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte |

| Gradient | 5% to 95% B over 15 min | To separate components with varying polarities |

| Flow Rate | 1.0 mL/min | Influences resolution and analysis time |

| Detector | ELSD, RID, or MS | For detection of the analyte |

Gas Chromatography (GC) with Specialized Detectors for Reaction Monitoring

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. nist.gov this compound is amenable to GC analysis. nist.gov This technique is particularly useful for monitoring the progress of reactions, such as its synthesis or degradation, and for analyzing its presence in environmental samples. nih.govcdc.gov

Column: A capillary column with a mid-polarity stationary phase, such as one containing cyanopropylphenyl groups, is often effective for separating glycol ethers and their isomers. restek.comgcms.cz

Detector: A Flame Ionization Detector (FID) is a common choice for the quantitative analysis of organic compounds, offering good sensitivity and a wide linear range. For more definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS). nih.govpublications.gc.ca GC-MS provides both retention time and mass spectral data, allowing for high-confidence identification of the analyte. publications.gc.cachromforum.org

Sample Preparation: In some cases, derivatization of the hydroxyl group, for example, by silylation, may be performed to improve peak shape and thermal stability. chromforum.org

GC is frequently used for the analysis of glycol ethers in various products and matrices. restek.compublications.gc.ca

| Parameter | Typical Condition | Purpose |

| Column | Rxi-1301Sil MS, 30 m x 0.25 mm x 0.25 µm | Separation of isomers and related compounds |

| Carrier Gas | Helium | Inert gas to carry the sample through the column |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample |

| Oven Program | Start at 45 °C, ramp to 320 °C | To separate components based on boiling point |

| Detector | FID or MS | For quantification and/or identification |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a spectrometric detection method, are indispensable for the unambiguous identification and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal tools for this purpose, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like glycol ethers. mdpi.com The methodology involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and identifying the individual components using a mass spectrometer. The mass spectrometer bombards the eluting molecules with electrons, causing them to fragment in a reproducible manner, which generates a unique mass spectrum that serves as a chemical "fingerprint."

For glycol ethers, including isomers like this compound, sample preparation may involve direct injection for liquid samples or a pre-concentration step such as solid-phase microextraction (SPME) for trace-level analysis in air or water. nist.gov The choice of GC column is critical for separating isomers. High-polarity columns, such as those with polyethylene (B3416737) glycol (PEG) or specialized cyanopropylphenyl stationary phases, are often employed to achieve the necessary chromatographic resolution. mdpi.comrestek.com For instance, research on a range of glycol ethers has demonstrated that cyanopropyl-based columns can provide excellent separation and fast analysis times. restek.com

| Parameter | Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | restek.comclinichrom.com |

| Column | Rxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or similar | restek.com |

| Injection Mode | Splitless or direct injection | mdpi.comchromatographyonline.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.1 mL/min) | chromatographyonline.com |

| Oven Program | Example: 40°C hold for 2 min, ramp to 250°C at 15°C/min | restek.comchromatographyonline.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | oup.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | clinichrom.com |

| Scan Range | 20-200 amu (to capture low mass fragments) | restek.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile derivatives or when analyzing complex aqueous matrices, LC-MS/MS is often the preferred method. researchgate.netnih.gov This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (MS/MS). The first mass spectrometer selects a specific parent ion, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interferences. epa.gov

Development of LC-MS/MS methods for related glycol ether compounds has utilized electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net These soft ionization techniques are suitable for polar molecules that may not be amenable to GC. Methodologies have been developed for the direct injection of aqueous samples, simplifying sample preparation. nih.gov For instance, a direct-injection LC-MS/MS method was successfully developed for analyzing dispersant components in seawater, demonstrating the power of this technique for complex environmental monitoring. nih.gov

| Parameter | Condition | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govmdpi.com |

| Column | C8 or C18 reversed-phase column (e.g., 2.0 mm x 30 mm) | epa.gov |

| Mobile Phase | Gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate | epa.gov |

| Ionization Mode | Heated Electrospray Ionization (HESI) or APCI, positive or negative mode | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | epa.gov |

| Example Transition | Analyte-specific parent ion → fragment ion (e.g., for PBO-alcohol: m/z 177.2 → 119.2) | epa.gov |

Microscopy and Surface Analytical Techniques for Interface Studies

The amphiphilic nature of this compound, possessing both hydrophilic (ether and alcohol groups) and hydrophobic (tert-butyl group) characteristics, dictates its behavior at interfaces. This property is crucial in its applications as a solvent, coupling agent, or component in formulations like coatings and cleaning products. nih.gov Microscopy and surface analytical techniques are vital for investigating these interfacial phenomena at a microscopic and molecular level.

While specific microscopy studies on this compound are not widely published, the methodologies applied to analogous glycol ethers and surfactants are directly relevant. Techniques such as Scanning Electron Microscopy (SEM) could be used to visualize the effects of the compound on material surfaces, such as in the study of coating morphology or the cleaning of substrates. Atomic Force Microscopy (AFM) would be particularly useful for probing nanoscale surface topography and measuring adhesive or frictional forces at interfaces modified by the compound.

Studies of binary liquid mixtures containing related glycol ethers often investigate intermolecular interactions through measurements of physical properties like density, viscosity, and refractive index. researchgate.netresearchgate.net These macroscopic measurements provide insights into the molecular packing and association at a bulk level, which is governed by the interactions at the molecular interfaces. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can complement these studies by detecting changes in hydrogen bonding when this compound interacts with other molecules, such as water, in a mixture. researchgate.netresearchgate.net

Cheminformatics and Data Analysis for Structural and Mechanistic Insights

Cheminformatics and computational chemistry provide powerful tools for predicting the physicochemical properties, behavior, and potential reaction pathways of this compound without the need for extensive laboratory experiments. By leveraging computational models and databases, researchers can gain significant structural and mechanistic insights.

Various computed properties for this compound are available through chemical databases. nih.gov These properties are calculated using quantitative structure-property relationship (QSPR) models and provide valuable estimates for parameters that influence its environmental fate, transport, and application performance.

| Property | Predicted Value | Source |

| Molecular Weight | 162.23 g/mol | nih.gov |

| Molecular Formula | C₈H₁₈O₃ | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Topological Polar Surface Area | 38.7 Ų | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Furthermore, computational studies on related glycol ethers provide a framework for understanding the potential mechanisms of degradation. researchgate.netacs.org Density Functional Theory (DFT) and other high-level computational methods are used to model reaction coordinates and calculate the activation energies for various decomposition pathways. researchgate.net For example, research on the atmospheric photo-oxidation of 2-ethoxyethanol (B86334) has elucidated complex autoxidation mechanisms, including intramolecular hydrogen shifts and O₂ addition, leading to the formation of highly oxygenated molecules. ku.dk Similar computational approaches could be applied to this compound to predict its atmospheric chemistry, thermal degradation products, and metabolic pathways, offering crucial insights into its lifecycle and potential transformation products.

Theoretical and Computational Chemistry of 2 2 T Butoxyethoxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of 2-(2-t-butoxyethoxy)ethanol. These calculations allow for the prediction of a wide range of molecular properties, from conformational preferences to reactivity, by solving the electronic Schrödinger equation.

Density Functional Theory (DFT) Studies on Conformational Preferences

The flexibility of the ether linkages and the rotatable bonds in this compound give rise to a multitude of possible conformations. DFT calculations can be employed to determine the relative energies of these conformers and identify the most stable structures. By optimizing the geometry of different initial structures, a potential energy surface can be mapped out. For similar glycol ethers, DFT studies have been used to analyze their conformations. For instance, a theoretical study on p-xylene (B151628) utilized DFT to identify and compare the energies of its different conformers. nist.gov This type of analysis for this compound would involve rotating the dihedral angles of the C-C and C-O bonds to find the global and local energy minima. The stability of these conformers is governed by a delicate balance of steric hindrance, particularly from the bulky tert-butyl group, and intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen atoms.

A systematic conformational analysis using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would yield the optimized geometries and relative energies of the conformers. nih.gov The results would likely show a preference for conformations that minimize steric repulsion while maximizing favorable intramolecular interactions.

Table 1: Illustrative Conformational Energy Data from a Hypothetical DFT Study on this compound

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Intramolecular H-bond (Å) |

| A | 180° (anti) | 0.00 | 2.1 |

| B | 60° (gauche) | 1.25 | 1.9 |

| C | -60° (gauche) | 1.25 | 1.9 |

| D | 0° (eclipsed) | 5.80 | - |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Analysis and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. For this compound, the MEP would show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and ether groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic attack and hydrogen bond donation.

This analysis is crucial for understanding how this compound interacts with other molecules, including solvents and reactants. For example, in a study of an adamantane-carbohydrazide derivative, MEP analysis was used to identify reactive sites. semanticscholar.org

HOMO/LUMO Analysis for Reaction Susceptibility

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the oxygen atoms with their lone pairs of electrons, while the LUMO may be distributed over the C-O and C-C antibonding orbitals. Quantum chemical calculations can provide precise energies and visualizations of these orbitals. rsc.org The HOMO-LUMO gap can be used to predict the molecule's susceptibility to various reactions. For instance, a study on the corrosion inhibition of steel by ethylene (B1197577) glycol and diethylene glycol monoethyl ether used HOMO-LUMO analysis to understand the interaction between the inhibitors and the metal surface. civilica.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: This table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Landscapes

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion and the calculation of various thermodynamic and structural properties.

For this compound, MD simulations can be used to study its conformational landscape in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the transitions between different conformations and determine their relative populations. This provides a more realistic picture of the molecule's structure in solution compared to gas-phase DFT calculations. MD simulations have been used to study the solvation of various organic molecules, providing insights into their solubility and interactions with the solvent. ethz.ch A study on an adamantane-carbohydrazide derivative also utilized MD simulations to understand its solvation free energies in different solvents. semanticscholar.org

Furthermore, MD simulations can reveal detailed information about the solvation shell around this compound. Radial distribution functions can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a clear picture of the hydrogen bonding network and other intermolecular interactions.

Computational Modeling of Reaction Pathways and Catalytic Cycles

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for various potential pathways. This is particularly useful for understanding degradation pathways or synthetic routes.

For example, a computational study on the thermal degradation of 2-ethoxyethanol (B86334), a related compound, employed quantum chemistry calculations to investigate 19 different reaction pathway mechanisms. acs.org A similar approach could be applied to this compound to understand its thermal stability and decomposition products. Such studies can identify the most favorable reaction channels and provide insights into the reaction kinetics.

In the context of catalysis, computational modeling can be used to elucidate the role of a catalyst in a reaction involving this compound. By modeling the interaction of the molecule with the catalyst's active site, researchers can understand how the catalyst lowers the activation energy and influences the reaction selectivity.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, and their comparison with experimental IR and Raman spectra can help in the assignment of the observed spectral bands. Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure and assign the resonances. While predicted ¹H NMR spectra are available for the related compound 2-butoxyethanol (B58217), specific predictions for the tert-butyl isomer would require dedicated calculations. hmdb.ca The Human Metabolome Database also lists predicted ¹H NMR data for 2-butoxyethanol. hmdb.ca

This comparison between predicted and experimental spectra is a crucial step in validating the accuracy of the computational methods and the chosen level of theory. Once validated, these computational models can be used with greater confidence to predict other properties of the molecule that may be difficult or impossible to measure experimentally.

Development of Force Fields for Molecular Simulations

The development of accurate force fields is fundamental to performing reliable molecular dynamics (MD) and Monte Carlo (MC) simulations of this compound. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For a flexible molecule like this compound, which contains ether linkages, a hydroxyl group, and a bulky t-butyl group, these parameters must accurately capture both intramolecular and intermolecular forces.

While specific force fields exclusively parameterized for this compound are not prominently documented in dedicated studies, their development follows well-established methodologies applied to similar and related molecules, such as glycol ethers, poly(ethylene glycol) (PEG) ethers (glymes), and other linear ethers. nih.govnih.govacs.orgresearchgate.net The primary goal is to create a set of transferable parameters that can be used within existing, widely used force fields like CHARMM, AMBER, and OPLS-AA. nih.govnih.govacs.org

The process typically involves a multi-step approach combining quantum mechanical (QM) calculations and fitting to experimental bulk properties.

Role of 2 2 T Butoxyethoxy Ethanol in Advanced Materials Science and Polymer Chemistry Research

Investigation as a Specialized Solvent in Polymerization Processes

A thorough review of scientific and patent literature reveals a lack of specific studies investigating 2-(2-t-Butoxyethoxy)ethanol as a specialized solvent for polymerization. Consequently, there is no available data on its direct impact on polymerization kinetics, thermodynamics, or its influence on polymer morphology and microstructure. Research in this area has predominantly focused on other glycol ethers, such as its n-butyl isomer, 2-(2-butoxyethoxy)ethanol (B94605).

There are no specific research findings available that detail the impact of this compound on the kinetics and thermodynamics of polymerization processes.

There is no available research data concerning the influence of this compound as a solvent on the resulting morphology or microstructure of polymers.

Incorporation into Polymer Architectures as Monomer or Cross-linker

Research has been conducted on the use of this compound not as a passive solvent, but as an active chemical building block for creating more complex molecules, such as monomers, which can then be polymerized.

The primary documented role of this compound in polymer chemistry is as a precursor in the synthesis of specialized monomers. A notable example is its use in the creation of functionalized trifluorovinyl ethers (TFVEs). In one synthetic pathway, this compound is first prepared by reacting diethylene glycol with isobutene. google.com The resulting alcohol is then deprotonated using a strong base like sodium hydride to form its corresponding sodium alkoxide. google.com

This highly reactive alkoxide serves as a nucleophile in a subsequent reaction with hexafluoropropylene oxide (HFPO) in an anhydrous ether solvent. This reaction is exothermic and yields an ester, which is a precursor to the desired functionalized monomer. google.com This multi-step synthesis demonstrates the utility of the this compound moiety in constructing complex monomers for fluoropolymer synthesis. google.com

Interactive Table 1: Synthesis of this compound Monomer Precursor

This table summarizes the reaction details for the synthesis of a monomer precursor using this compound as a starting material.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield | Purity | Reference |

| Diethylene glycol | Isobutene | Amberlyst 15 resin | Methylene chloride | 2-(2-tert-Butoxyethoxy)ethanol | 70% | >96% (GC) | google.com |

| 2-(2-tert-Butoxyethoxy)ethanol | Hexafluoropropylene oxide (HFPO) | Sodium Hydride (NaH) | Ethylene (B1197577) glycol dimethyl ether (DME) | Sodium 2-[2-(2-tert-butoxyethoxy)ethoxy]-2,3,3,3-tetrafluoropropionate | Not specified | Not specified | google.com |

While this compound has been used to synthesize monomer precursors, comprehensive studies detailing the relationship between the incorporation of this specific structural unit and the resulting properties (e.g., thermal, mechanical, optical) of the final polymer are not available in the reviewed literature.

Application in the Synthesis of Functionalized Materials and Nanomaterials

Beyond its role as a monomer precursor for fluoropolymers, there are no other specific research findings detailing the application of this compound in the synthesis of other functionalized materials or in the field of nanomaterials. Its analogue, 2-(2-butoxyethoxy)ethanol, has been used as a dispersion solvent for copper nanoparticles, but similar applications for the tert-butoxy (B1229062) isomer are not documented. archive.org

Mentioned Chemical Compounds

| Chemical Name | Synonyms | Role/Context |

| This compound | 2-(2-tert-Butoxyethoxy)ethanol, Diethylene glycol mono(tert-butyl) ether, DETB | Subject of the article; Monomer precursor google.com |

| Diethylene glycol | - | Reactant for synthesis of this compound google.com |

| Isobutene | - | Reactant for synthesis of this compound google.com |

| Sodium Hydride | NaH | Reagent for alkoxide formation google.com |

| Hexafluoropropylene oxide | HFPO | Reactant for monomer precursor synthesis google.com |

| Methylene chloride | Dichloromethane | Solvent google.com |

| Ethylene glycol dimethyl ether | DME, Monoglyme | Solvent google.com |

| 2-(2-butoxyethoxy)ethanol | Diethylene glycol monobutyl ether, Butyl Carbitol | Analogue mentioned for context archive.org |

| Copper | Cu | Nanoparticle material archive.org |

| Sodium 2-[2-(2-tert-butoxyethoxy)ethoxy]-2,3,3,3-tetrafluoropropionate | - | Product of the reaction involving the alkoxide of this compound google.com |

Research on Solution Rheology and Processability in Material Formulations

This compound, and its more common isomer 2-(2-butoxyethoxy)ethanol, are recognized for their significant roles as solvents and additives in controlling the rheological properties and enhancing the processability of various material formulations. Their utility stems from their nature as glycol ethers, possessing both ether and alcohol functional groups, which allows for a unique combination of solvency, viscosity modification, and compatibility with a wide range of polymers and resins. cymitquimica.com

Research in this area demonstrates that the addition of these compounds can substantially alter the flow behavior of liquid systems. In detergent formulations, for instance, 2-(2-butoxyethoxy)ethanol (also known as butyl carbitol) is used to control viscosity. A patent for a detergent composition shows that including approximately 12 to 18 weight percent of butyl carbitol can result in specific viscosity targets, such as below 860 cps, which is crucial for product performance and dispensing. google.com The ability to fine-tune viscosity is critical for ensuring that a product has the desired consistency for its application.

In the realm of polymer chemistry, these solvents are instrumental in the formulation of coatings and emulsions. For example, in thermosetting acrylic emulsions like Joncryl® 540, 2-(2-butoxyethoxy)ethanol is added as a coalescing solvent. basf.us Its function is to swell the latex particles, which improves the availability of crosslinking groups. basf.us This action leads to a higher crosslink density upon curing, enhancing the final properties of the coating. basf.us This demonstrates its role in improving processability by facilitating more effective film formation and curing. basf.us

Fundamental studies have been conducted to characterize the rheological properties of aqueous solutions of 2-(2-butoxyethoxy)ethanol. Measurements of viscosity for binary mixtures of water and 2-(2-butoxyethoxy)ethanol have been performed across various temperatures (from 283.15 K to 323.15 K). acs.orgresearchgate.net This data is essential for formulators, as it provides the foundational knowledge needed to predict how the solvent will behave in more complex, multi-component systems. The viscosity of these solutions is a key parameter influencing the application properties of coatings, such as spraying, brushing, and leveling.

Table 1: Viscosity Data for a Detergent Formulation Containing 2-(2-Butoxyethoxy)ethanol

| Glycol Ether Content (wt%) | Target Viscosity (cps) | Measurement Conditions |

| ~18% | < 860 | Measured using an AR2000-EX Rheometer at a shear rate of 1.08 1/s over 5 minutes at 20°C. google.com |

| ~12% | Not specified | Used as a rheology control agent in the formulation. google.com |

Interfaces and Wetting Phenomena in Coating and Film Applications

The performance of coatings and films is critically dependent on the behavior of materials at interfaces and the ability of a liquid formulation to wet a substrate effectively. This compound and its isomers play a crucial role as surfactants and wetting agents in these applications. wikipedia.org Their amphiphilic structure, with a hydrophilic ether-alcohol portion and a hydrophobic butyl group, allows them to reduce surface tension at liquid-air and liquid-solid interfaces. wikipedia.orgacs.org

Research has explored the specific wetting dynamics influenced by the addition of 2-(2-butoxyethoxy)ethanol. One study investigated the peculiar wetting behavior of N,N-Dimethylformamide (DMF) droplets on solid surfaces. researchgate.net It was observed that when a surfactant like 2-(2-butoxyethoxy)ethanol was added to the DMF droplet, the droplet exhibited spontaneous, self-propelled motion across the surface. researchgate.net This phenomenon is driven by a Marangoni flow, which results from an unbalanced surface tension gradient created by the surfactant's presence. researchgate.net This highlights the powerful effect the compound can have on interfacial dynamics.

Furthermore, these glycol ethers are used in the petroleum industry as components in fracturing fluids and oil slick dispersants precisely because of their surfactant properties. wikipedia.org They function by absorbing at the oil-water interface, lowering the interfacial tension and stabilizing the fluid. wikipedia.org This same principle applies to industrial coatings and inks, where the solvent ensures that pigments and resins are finely dispersed and that the formulation remains stable and uniform. stockmeier.com The ability of 2-(2-butoxyethoxy)ethanol to migrate to interfaces and modify their properties is a key reason for its widespread use in advanced coating and film applications. acs.org

Table 2: Research Findings on Wetting Phenomena

| System Studied | Observation | Underlying Mechanism |

| N,N-Dimethylformamide (DMF) droplet with surfactant | The droplet displays self-propelled, wandering behavior on a solid substrate. researchgate.net | Marangoni flow resulting from an unbalanced surface tension force caused by the surfactant. researchgate.net |

| Water + Dodecane + 2-Butyloxyethanol | The surfactant moves from the water-rich phase to the oil-rich phase as temperature increases. acs.org | Temperature-dependent partitioning behavior at the liquid-liquid interface. acs.org |

| General Coating Formulations | Improves adhesion to oily and difficult substrates. basf.us | Lowers the surface tension of the paint, promoting better wetting. basf.us |

Environmental Fate and Degradation Research of 2 2 T Butoxyethoxy Ethanol

Biotic Degradation Pathways and Microbial Community Studies

Research indicates that 2-(2-butoxyethoxy)ethanol (B94605) is readily biodegradable in the environment. santos.comspecialchem.comdow.com Multiple studies following standardized testing guidelines have demonstrated its susceptibility to microbial decomposition. Data from these studies show significant removal of the compound over relatively short periods, indicating that biotic processes are a primary route of degradation in soil and aquatic systems. santos.comredox.com

| Test Guideline | Duration | Degradation Percentage | Measurement Method |

|---|---|---|---|

| OECD Test Guideline 301C | 28 days | ~85% | O₂ Consumption |

| OECD Test Guideline 301B | 22 days | 87.1% | - |

| OECD Test Guideline 302B | 8 days | 99% | DOC Removal |

Data sourced from references santos.com.

Studies designed to isolate and identify microorganisms capable of utilizing glycol ethers have implicated several bacterial genera. Research has shown that bacterial strains such as Pseudomonas sp. and Xanthobacter autotrophicus can assimilate various ethylene (B1197577) glycol ethers. nih.gov Specifically, Pseudomonas sp. strain 4-5-3 was found to assimilate diethylene glycol monobutyl ether, utilizing it as a carbon source for growth. nih.gov Mixed cultures of Pseudomonas sp. and Xanthobacter autotrophicus have demonstrated improved degradation efficiency compared to single-strain cultures. nih.gov

Identification of Microbial Metabolites and Degradation Intermediates

The biodegradation of 2-(2-butoxyethoxy)ethanol is believed to proceed through an initial oxidation of the terminal alcohol group. While direct microbial metabolite studies for this specific compound are limited, research on analogous glycol ethers provides insight into the likely intermediates. For instance, studies on the degradation of diethylene glycol monoethyl ether by Pseudomonas sp. identified ethoxyglycoxyacetic acid as a metabolic product. nih.gov This suggests a pathway where the terminal alcohol of DGBE is oxidized to an aldehyde and then to a carboxylic acid, forming 2-(2-butoxyethoxy)acetic acid (BEAA). nih.gov This proposed pathway is consistent with mammalian metabolism studies, where BEAA is identified as the major metabolite of DGBE. europa.eu

Enzymatic Mechanisms of Biodegradation

The enzymatic breakdown of glycol ethers generally involves enzymes that are common in microbial metabolic pathways for alcohols and ethers. The initial step is catalyzed by alcohol dehydrogenase, which oxidizes the primary alcohol group to an aldehyde. nih.gov Subsequently, aldehyde dehydrogenase converts the aldehyde intermediate into the corresponding carboxylic acid, 2-(2-butoxyethoxy)acetic acid. nih.gov

The cleavage of the ether bond is a critical step in the complete mineralization of the molecule. One proposed mechanism for this cleavage involves the formation of an unstable hemiacetal at the carbon atom adjacent to the ether linkage, which then spontaneously decomposes. researchgate.net Another suggested pathway for similar compounds involves a dehydration reaction to form a vinyl ether intermediate, which is then cleaved through hydrolysis. researchgate.net

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic processes, including photolysis, hydrolysis, and oxidation, also contribute to the transformation of 2-(2-butoxyethoxy)ethanol in the environment. The relative importance of these mechanisms varies significantly between environmental compartments such as the atmosphere, water, and soil.

Photolytic Degradation Pathways under UV/Visible Radiation

Direct photolysis is not considered a significant degradation pathway for 2-(2-butoxyethoxy)ethanol. taylorfrancis.com The molecule does not possess chromophores that absorb ultraviolet or visible light at wavelengths present in sunlight (greater than 290 nm). taylorfrancis.comnih.gov Therefore, it is not expected to be broken down directly by solar radiation in aquatic environments or on surfaces.

However, indirect photolytic degradation occurs in the atmosphere through reactions with photochemically generated reactive species, most notably the hydroxyl radical (•OH). echemi.com This process is the primary removal mechanism for the compound in the vapor phase.

Oxidative Degradation in Atmospheric and Aqueous Environments

Oxidative processes are a key abiotic degradation route for 2-(2-butoxyethoxy)ethanol, particularly in the atmosphere.

Atmospheric Oxidation: In the atmosphere, the compound exists primarily in the vapor phase and is degraded by reacting with hydroxyl radicals (•OH). echemi.com The rate constant for this gas-phase reaction has been measured as 7.44 x 10⁻¹¹ cm³ per molecule per second at 23°C. echemi.comresearchgate.net This reaction rate corresponds to a calculated atmospheric half-life of approximately 5.2 hours, assuming an average hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. echemi.com This rapid degradation prevents long-range atmospheric transport. Studies have identified several products from this reaction, as detailed in Table 2. echemi.com

| Compound Name |

|---|

| Formaldehyde |

| Propanal |

| 2-Hydroxyethyl formate |

| n-Butyl formate |

Data sourced from reference echemi.com.

Aqueous and Terrestrial Oxidation: In aqueous environments or in its pure form, 2-(2-butoxyethoxy)ethanol can slowly oxidize in the presence of air to form unstable peroxides. echemi.comnoaa.gov Advanced oxidation processes have also been shown to effectively degrade related compounds. A study on the parent compound, diethylene glycol, demonstrated that oxidation with ozone or a modified Fenton process (hydrogen peroxide and ferric salt) effectively removed it from water. nih.gov The degradation proceeded through reactions with hydroxyl radicals, producing intermediates such as aldehydes (formaldehyde, acetaldehyde, glyoxal) and carboxylic acids (formic acid, acetic acid, oxalic acid). nih.gov These findings suggest that similar oxidative pathways could contribute to the degradation of 2-(2-butoxyethoxy)ethanol in aqueous systems under specific conditions.

Modeling of Environmental Transport and Transformation Processes

Detailed environmental modeling studies specifically focused on 2-(2-t-butoxyethoxy)ethanol are not extensively available in public literature. However, the principles of environmental fate modeling for organic chemicals, particularly for the broader category of glycol ethers, provide a framework for predicting its behavior. Environmental fate models integrate a compound's physical and chemical properties with environmental parameters to estimate its distribution and persistence across various environmental compartments, such as air, water, soil, and sediment. researchgate.netrsc.orgup.pt

For a substance like this compound, a mass balance model would be constructed by defining the relevant environmental compartments and quantifying the processes that govern its movement and degradation. up.pt Key inputs for such models include data on the substance's water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). confex.com These models estimate the likelihood of the chemical partitioning to different media; for instance, a related compound, 2-butoxyethanol (B58217), is predicted by fugacity models to predominantly partition into water (83.93%) and air (15.98%), with very little partitioning to soil or sediment. nih.gov

Transformation processes are crucial components of these models. For glycol ethers, the primary atmospheric loss process is reaction with hydroxyl radicals. ca.gov In soil and water, biodegradation is a significant degradation pathway. wikipedia.orgcdc.gov While specific kinetic data for the tert-butyl isomer is scarce, its structural analogue, 2-(2-butoxyethoxy)ethanol (DGBE), is known to be readily biodegradable, a factor that would significantly influence its persistence in environmental models. redox.comsantos.com Computer models like the PWC (Pesticide in Water Calculator) and PRZM-GM (Pesticide Root Zone Model-Groundwater Model) are examples of tools used to estimate environmental concentrations in aquatic and soil environments, which could be adapted for this compound if the necessary input parameters were determined experimentally. confex.com

The following table outlines the key parameters that would be required for robust modeling of this compound's environmental fate.

Table 1: Key Parameters for Environmental Fate Modeling of this compound

| Parameter | Relevance to Modeling | Typical Data Source |

|---|---|---|

| Water Solubility | Determines concentration in aquatic systems and potential for leaching from soil. | Laboratory Measurement (e.g., OECD Guideline 105) |

| Vapor Pressure | Influences the rate of volatilization from soil and water surfaces into the atmosphere. | Laboratory Measurement (e.g., OECD Guideline 104) |

| Octanol-Water Partition Coefficient (Log Kow) | Indicates the potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment. The related DGBE has a measured Log Kow of 1.0. redox.comsantos.com | Laboratory Measurement (e.g., OECD Guideline 107/117) |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Predicts mobility in soil; a low Koc value suggests high mobility. DGBE has a very low estimated Koc, indicating high mobility. redox.com | Laboratory Measurement (e.g., OECD Guideline 106/121) |

| Biodegradation Rate | Quantifies the rate of microbial breakdown in soil and water, a key factor for persistence. | Laboratory Studies (e.g., OECD 301 series) |

| Atmospheric Photolysis Rate (Reaction with OH radicals) | Determines the chemical's half-life in the atmosphere. The atmospheric half-life for related glycol ethers is typically less than a day. ca.gov | Laboratory Studies / Estimation Models |

Comparative Studies of Degradation Across Analogues and Related Compounds

Comparative studies are essential for understanding the environmental fate of related chemical compounds, such as the various isomers and analogues of butoxyethoxyethanol. By comparing degradation rates and pathways, researchers can infer the potential behavior of less-studied compounds and identify how structural differences, like the branching of an alkyl chain (e.g., n-butyl vs. tert-butyl), affect biodegradability.

Research on the biodegradation of glycol ethers has shown that microbial communities can effectively degrade many of these compounds. nih.gov For instance, studies have isolated bacterial strains capable of utilizing ethylene glycol ethers with different alkyl chain lengths (methyl, ethyl, and butyl) as their sole carbon source. nih.gov A 2020 study isolated 11 bacterial strains that could completely degrade 2-butoxyethanol (the n-butyl analogue). All of these strains were also capable of growth on 2-ethoxyethanol (B86334) and 2-propoxyethanol, demonstrating a broad capability for degrading shorter-chain glycol ethers. nih.gov

The structure of the alkyl group can significantly influence the degradation pathway and rate. Studies on other ether-containing compounds, such as the fuel oxygenate methyl tert-butyl ether (MTBE), have shown that the tertiary butyl group can hinder biodegradation compared to linear alkyl groups, often requiring specific microbial enzymes. nih.gov Similarly, research on alcohol ethoxylates has demonstrated that branching in the alkyl chain has a detrimental effect on anaerobic degradability. researchgate.net While linear alcohol ethoxylates were almost completely mineralized, their branched counterparts were not significantly degraded. researchgate.net This suggests that the tert-butyl structure in this compound may result in slower degradation compared to its linear isomer, 2-(2-butoxyethoxy)ethanol, which is considered readily biodegradable. redox.comsantos.com

The following table provides a comparative overview of the biodegradability of this compound's analogues and related compounds, illustrating the types of findings that would be relevant for a complete assessment.

Table 2: Comparative Biodegradability of Glycol Ethers and Related Compounds

| Compound | Type | Observed Biodegradability | Key Findings |

|---|---|---|---|

| 2-Butoxyethanol (EGBE) | Linear Analogue | Readily biodegradable in soil and water, with a half-life of 1–4 weeks. wikipedia.org | Multiple bacterial strains have been isolated that are capable of its complete degradation. nih.gov |

| 2-(2-Butoxyethoxy)ethanol (DEGBE) | Linear Analogue | Readily biodegradable. redox.comsantos.com | Achieved 89-93% biodegradation in 28 days in OECD guideline tests. redox.com |

| 2-Ethoxyethanol & 2-Propoxyethanol | Related Compounds | Biodegradable. | Bacterial strains that degrade 2-butoxyethanol can also utilize these shorter-chain analogues. nih.gov |

| Methyl tert-butyl ether (MTBE) | Related t-Butyl Compound | Biodegradable by specific microbial strains, but generally more recalcitrant than linear ethers. | The tert-butyl group presents a steric hindrance to enzymatic attack. nih.gov |

| Branched Alcohol Ethoxylates | Structurally Related | Poor anaerobic biodegradability. | Alkyl chain branching significantly hinders the initial steps of anaerobic degradation. researchgate.net |

Industrial and Process Chemistry Research Applications of 2 2 T Butoxyethoxy Ethanol

Optimization of Industrial Synthesis Processes for Efficiency and Sustainability

The industrial synthesis of glycol ethers, including 2-(2-t-Butoxyethoxy)ethanol, typically involves the reaction of an alcohol with ethylene (B1197577) oxide. For instance, the related compound 2-butoxyethanol (B58217) is often produced by reacting ethylene oxide with butyl alcohol or by the etherification of butanol with 2-chloroethanol. wikipedia.orgcdc.gov Research into optimizing these synthesis processes is driven by the need for greater efficiency, higher yields, and improved sustainability.

Key areas of investigation include:

Catalyst Development: The selection and development of catalysts are crucial for improving reaction rates and selectivity, thereby minimizing the formation of byproducts. Research focuses on both homogeneous and heterogeneous catalysts that can operate under milder conditions, reducing energy consumption. For example, the synthesis of 2-butoxyethanol can be achieved by combining ethylene glycol and butyraldehyde (B50154) in a Parr reactor with a palladium on carbon catalyst. wikipedia.org

Process Intensification: This involves developing novel reactor designs and process configurations to enhance heat and mass transfer, leading to more efficient reactions. Techniques such as reactive distillation, where reaction and separation occur in a single unit, are being explored to improve equilibrium-limited reactions.

Reaction Kinetics and Modeling: A thorough understanding of the reaction kinetics is fundamental to process optimization. Researchers develop mathematical models to simulate reaction behavior under various conditions (temperature, pressure, catalyst concentration). These models are instrumental in designing and scaling up industrial processes for optimal performance and for predicting product yield and quality.

While specific research on the optimization of this compound synthesis is not extensively detailed in publicly available literature, the principles applied to other glycol ethers provide a framework for its sustainable and efficient production.

Development of Advanced Separation and Purification Technologies for Industrial Streams

Achieving high purity is critical for the industrial application of this compound. Traditional purification methods like distillation are often energy-intensive, especially for separating components with close boiling points. Consequently, research is focused on developing more advanced and energy-efficient separation and purification technologies.

Extractive Distillation: This technique involves adding a third component, or an entrainer, to the mixture to alter the relative volatilities of the components, making separation easier. researchgate.net For separating alcohol-water mixtures, which can be a challenge in bio-based production routes, solvents like glycerol (B35011) have been studied for their effectiveness in breaking azeotropes. researchgate.net This approach could be adapted for purifying glycol ether streams, potentially reducing the energy required compared to conventional distillation. researchgate.netesf.edu

Adsorption: This method uses solid adsorbents, such as molecular sieves or activated carbon, to selectively remove impurities from a liquid or gas stream. sentryair.com A patented method for purifying propylene (B89431) glycol ethers involves using activated carbon to remove carbonyl impurities, followed by treatment with 4A molecular sieves to reduce water content to below 10 ppm. google.com This technology is highly effective for removing specific contaminants and for drying the final product to meet stringent quality specifications. google.com

Crystallization: Crystallization is a potent technique for purification, capable of yielding high-purity products from a solution. iscientific.org The process involves dissolving the compound in a suitable solvent and then changing conditions (e.g., temperature, concentration) to induce the formation of pure crystals. iscientific.orgunifr.ch Techniques such as solvent layering, vapor diffusion, and slow evaporation are employed to grow high-quality crystals. unifr.ch The effectiveness of crystallization depends on factors like solvent choice, temperature, and the presence of impurities. researchgate.net

Membrane Separation: Membrane-based technologies, such as pervaporation and vacuum membrane distillation, offer an energy-efficient alternative to distillation. esf.edu These processes use semi-permeable membranes to selectively separate components based on their size and chemical affinity. They are particularly promising for dehydration and for separating organic mixtures.

| Technology | Principle of Separation | Key Advantages | Potential Challenges |

|---|---|---|---|

| Extractive Distillation | Altering relative volatility with a solvent | Effective for azeotropes and close-boiling mixtures | Requires solvent recovery step, additional energy cost |

| Adsorption | Selective binding of impurities to a solid surface | High selectivity for specific impurities, can achieve very low impurity levels | Adsorbent regeneration required, finite capacity |

| Crystallization | Formation of pure solid crystals from a solution | Can produce very high purity product in a single step | Yield can be limited by solubility, control of crystal size is critical |

| Membrane Separation | Selective transport through a semi-permeable membrane | Low energy consumption, continuous operation | Membrane fouling, limited membrane lifespan and selectivity |

Research on its Role in Advanced Chemical Formulations and Blends

This compound and its related glycol ethers are valued for their unique amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties. gcms.cz This dual characteristic makes them excellent solvents and coupling agents in a wide array of industrial and commercial products. gcms.czatamankimya.com 2-(2-Butoxyethoxy)ethanol (B94605), also known as diethylene glycol monobutyl ether (DGBE) or Butyl Carbitol, is primarily used as a solvent in coatings, inks, and cleaners. spectrumchemical.comadvance-scientific.com

Research in this area focuses on leveraging its properties to enhance the performance of various formulations:

Coatings and Paints: Glycol ethers like 2-butoxyethanol are used as solvents in lacquers, enamels, and latex paints. wikipedia.orgcdc.gov They help to dissolve different components, improve the flow and leveling of the coating, and control the drying time. Research aims to develop formulations with low volatile organic compound (VOC) content while maintaining high performance.

Cleaning Products: Due to their ability to dissolve both polar and non-polar substances like grease and oils, these compounds are key ingredients in many industrial and household cleaners, degreasers, and liquid soaps. wikipedia.org

Inks and Dyes: In the printing industry, glycol ethers are used as solvents in ink formulations to ensure that the pigments are evenly dispersed and that the ink has the correct viscosity and drying characteristics. atamankimya.com

Cosmetics and Personal Care: The related compound 2-(2-ethoxyethoxy)ethanol is used in cosmetic formulations as a solubilizer and a penetration enhancer, helping to deliver active ingredients more effectively into the skin. atamanchemicals.com

Specialty Fluids: These compounds are used in formulations for hydraulic fluids, metalworking fluids, and as asphalt (B605645) release agents. wikipedia.orgcdc.gov

| Application Area | Function of Glycol Ether | Examples of Products |

|---|---|---|

| Paints and Coatings | Solvent, coalescing agent | Latex paints, lacquers, varnishes, enamels wikipedia.orgatamankimya.com |

| Cleaning Products | Solvent, coupling agent, degreaser | Glass cleaners, liquid soaps, industrial degreasers wikipedia.org |

| Inks and Printing | Solvent, viscosity modifier | Printing inks, textile dyes atamankimya.com |

| Petroleum Industry | Surfactant, stabilizer | Hydraulic fracturing fluids, oil spill dispersants wikipedia.org |

| Cosmetics | Solubilizer, penetration enhancer | Skin creams, hair care products, fragrances atamanchemicals.com |

Investigation of its Performance in Specialized Chemical Processes

Beyond its role in formulations, research is exploring the performance of this compound and similar compounds in specialized chemical processes where their unique solvent properties can be exploited.

Reaction Medium: The ability of glycol ethers to dissolve a wide range of reactants makes them suitable as a medium for chemical reactions. They can facilitate reactions between immiscible substances by creating a single phase, thereby increasing reaction rates and yields.

Surfactants in Enhanced Oil Recovery: In the petroleum industry, 2-butoxyethanol is a component of fracturing fluids. wikipedia.org Its surfactant properties help to lower the surface tension at the oil-water interface, which stabilizes the fluid and aids in the release of oil and gas from rock formations. wikipedia.org

Fuel Additives: Research has shown that adding 2-butoxyethanol to biodiesel can improve its fuel properties. researchgate.net Studies have demonstrated that such blends can lead to higher thermal efficiency and a significant reduction in harmful emissions such as carbon monoxide (CO), hydrocarbons (HC), and smoke. researchgate.net This is attributed to the oxygen content of the glycol ether, which promotes more complete combustion. researchgate.net

Coupling Agents: In many industrial processes, it is necessary to mix aqueous and organic phases. Glycol ethers act as effective coupling agents, promoting the miscibility of these otherwise immiscible liquids to create stable microemulsions or solutions. gcms.cz

Process Analytical Technology (PAT) Development for In-situ Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. The goal is to ensure final product quality. For the production of this compound, PAT development is essential for real-time process control and optimization.

The foundation of PAT lies in robust and reliable analytical techniques that can provide real-time data from within the process stream (in-situ).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. restek.com It is widely used for the analysis of glycol ethers in various products. gcms.czmdpi.com For PAT applications, online GC systems can be integrated into a process line to monitor the progress of a reaction, detect the formation of byproducts, and ensure the purity of the final product. Specialized columns, such as the Rxi-1301Sil MS, have been developed for rapid and high-resolution analysis of complex glycol ether mixtures. gcms.czrestek.com

Spectroscopic Techniques: Vibrational spectroscopy methods are particularly well-suited for in-situ monitoring because they are non-destructive and can provide instantaneous data through fiber-optic probes.

Near-Infrared (NIR) Spectroscopy: NIR is effective for quantitative analysis of organic compounds in real-time. It can be used to monitor concentrations of reactants and products during synthesis.

Raman Spectroscopy: Raman spectroscopy provides detailed chemical structure information and is insensitive to water, making it ideal for monitoring reactions in aqueous media. It has been investigated for the rapid screening of glycerin for impurities like diethylene glycol. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, can be immersed directly into a reaction vessel to track changes in the chemical composition of the reaction mixture over time.

The data generated from these analytical tools can be integrated with process control systems to allow for automated adjustments to process parameters (e.g., temperature, pressure, flow rate), ensuring the process remains within its optimal operating window.

| Analytical Technique | Information Provided | Application in Process Monitoring |

|---|---|---|

| Gas Chromatography (GC) | Separation and quantification of components | Monitoring reaction conversion, final product purity, impurity profiling |

| Mass Spectrometry (MS) | Identification of components based on mass-to-charge ratio | Byproduct identification, confirmation of product identity |

| Near-Infrared (NIR) Spectroscopy | Quantitative concentration data | Real-time monitoring of reactant consumption and product formation |

| Raman Spectroscopy | Molecular structure and concentration | In-situ reaction monitoring, raw material identification and verification |

| FTIR Spectroscopy (ATR) | Functional group analysis and concentration | Tracking reaction kinetics and identifying key reaction intermediates |

Future Directions and Emerging Research Avenues for 2 2 T Butoxyethoxy Ethanol

Exploration of Novel Derivatizations and Analogues with Tailored Properties

The inherent chemical structure of 2-(2-butoxyethoxy)ethanol (B94605), featuring both ether and alcohol functional groups, makes it a prime candidate for chemical modification to create derivatives and analogues with specific, tailored properties. sigmaaldrich.cn Research in this area is focused on leveraging these reactive sites to enhance performance in existing applications and to unlock entirely new functionalities.

One primary area of investigation is the synthesis of ester derivatives through reaction with carboxylic acids. sigmaaldrich.cn This process can modify the compound's solvency, viscosity, and boiling point, making the resulting molecules suitable for specialized applications in coatings, inks, and cleaning agents. glycol-ethers.eu For instance, esterification can lead to derivatives with lower volatility, addressing concerns about volatile organic compound (VOC) emissions. v-mr.biz

Furthermore, the hydroxyl group can be a site for etherification, leading to the formation of glymes (glycol diethers). sigmaaldrich.cnresearchgate.net These compounds are of particular interest for their unique coordination properties and chemical stability. researchgate.net By varying the alkyl or aryl group introduced, researchers can fine-tune the polarity and solvent power of the resulting molecule. The table below illustrates potential modifications and their impact on properties.

| Modification Type | Reactant | Potential Derivative | Anticipated Property Change | Potential Application |

|---|---|---|---|---|

| Esterification | Acetic Anhydride | 2-(2-Butoxyethoxy)ethyl acetate | Lower volatility, altered solvency | Specialty coatings, slow-evaporating solvents |

| Etherification | Methyl Chloride | 1-(2-Butoxyethoxy)-2-methoxyethane | Increased chemical stability, modified polarity | High-performance industrial solvents, reaction media |

| Polymerization | Epoxides | Polyether alcohols | Increased molecular weight and viscosity | Surfactants, hydraulic fluids |

The development of branched and heterobifunctional derivatives of related polyethylene (B3416737) glycols (PEGs) also suggests a promising avenue for 2-(2-butoxyethoxy)ethanol. rsc.org Such complex architectures could lead to novel surfactants, drug delivery vehicles, and advanced polymer materials.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for 2-(2-butoxyethoxy)ethanol and its derivatives. The flexible, oxygen-rich structure of glycol ethers is reminiscent of the repeating units in crown ethers, a class of macrocyclic molecules renowned for their ability to selectively bind cations. acs.orgpageplace.de This structural similarity suggests that derivatives of 2-(2-butoxyethoxy)ethanol could be designed to act as hosts in host-guest systems.

Researchers are exploring the synthesis of macrocycles incorporating glycol ether fragments to create novel ionophores for sensors or phase-transfer catalysts. pageplace.de The specific arrangement of ether oxygens can be tailored to create cavities of different sizes, allowing for selective binding of specific metal ions or small organic molecules. pageplace.de The butyl group in 2-(2-butoxyethoxy)ethanol can also be functionalized to attach these host molecules to surfaces or to integrate them into larger polymeric structures. nih.gov

Moreover, the self-assembly properties of amphiphilic molecules derived from 2-(2-butoxyethoxy)ethanol are an active area of research. By attaching a hydrophobic tail to the butoxy end and a hydrophilic headgroup to the ethanol (B145695) end, it is possible to create surfactants that can form micelles, vesicles, or other complex nanostructures in solution. These self-assembled systems have potential applications in drug delivery, nanotechnology, and materials science. nih.govacs.org The development of crown ether-based supramolecular polymers highlights the potential for creating advanced materials with stimuli-responsive properties from building blocks related to 2-(2-butoxyethoxy)ethanol. nih.gov

Application in Emerging Fields such as Energy Materials and Catalysis